molecular formula C10H10N4OS B14698582 N-Methyl-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea CAS No. 25535-70-0

N-Methyl-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B14698582
CAS No.: 25535-70-0
M. Wt: 234.28 g/mol
InChI Key: XPJOAXDRPDNXHY-UHFFFAOYSA-N
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Description

N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with N-methylisocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile . The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea derivative.

Industrial Production Methods

Industrial production of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes. It achieves this by binding to enzymes involved in DNA synthesis, thereby preventing the proliferation of cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea stands out due to its unique combination of a thiadiazole ring and a urea group, which imparts specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields of research .

Properties

CAS No.

25535-70-0

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

1-methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C10H10N4OS/c1-11-9(15)12-10-14-13-8(16-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,14,15)

InChI Key

XPJOAXDRPDNXHY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=NN=C(S1)C2=CC=CC=C2

Origin of Product

United States

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